![molecular formula C10H18O B13016435 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol is a bicyclic compound that features a unique structure, making it an interesting subject of study in organic chemistry. The compound consists of a bicyclo[3.2.1]octane framework with an ethan-1-ol substituent at the 3-position. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . This approach allows for the formation of the bicyclo[3.2.1]octane framework with high stereoselectivity.
Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and excellent diastereoselectivities, making it a viable option for the synthesis of highly functionalized bicyclo[3.2.1]octane derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and efficiency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with specific receptors or enzymes involved in disease pathways .
Comparación Con Compuestos Similares
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Bicyclo[3.3.1]octane: A related bicyclic compound with different ring sizes and properties.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure and chemical behavior.
The uniqueness of this compound lies in its specific bicyclic framework and the presence of the ethan-1-ol substituent, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2-(3-bicyclo[3.2.1]octanyl)ethanol |
InChI |
InChI=1S/C10H18O/c11-4-3-10-6-8-1-2-9(5-8)7-10/h8-11H,1-7H2 |
Clave InChI |
RCAVPCJJKHPTJD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC(C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


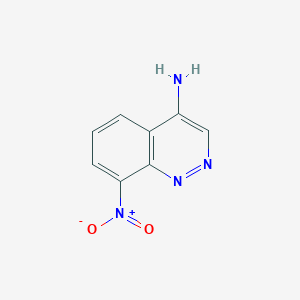
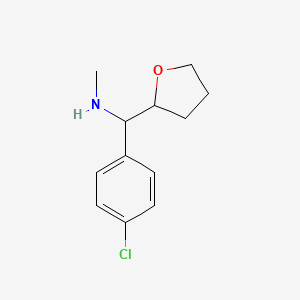
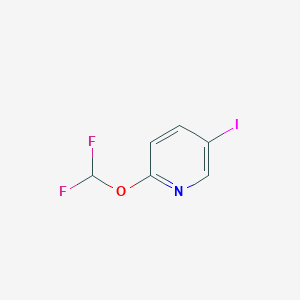
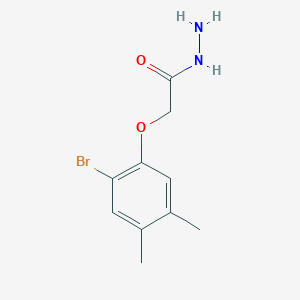
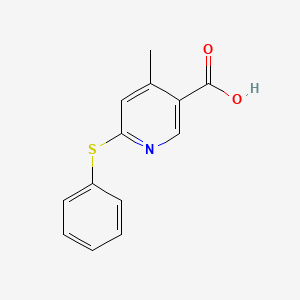
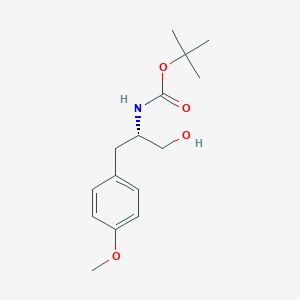
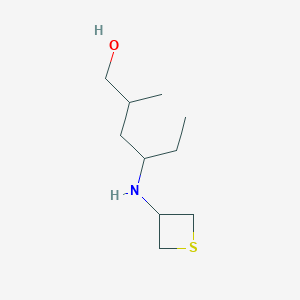

![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
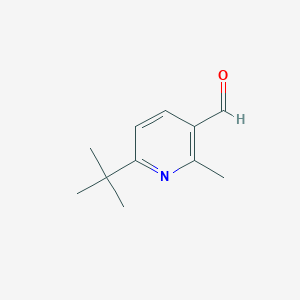
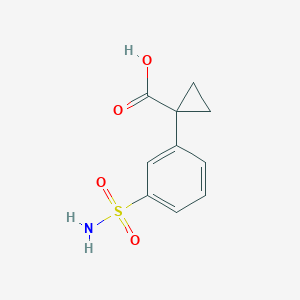
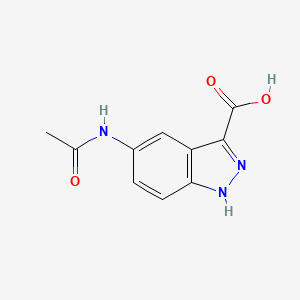

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)
